tert-butyl 3-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a methoxyphenyl group, and a pyridazinone moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(2-methoxyphenyl)azetidine-1-carboxylate with a pyridazinone derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical processes and developing new therapeutic agents .
Medicine
It may serve as a lead compound for designing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-butyl 3-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate stands out due to its combination of a methoxyphenyl group and a pyridazinone moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)21-11-13(12-21)22-17(23)10-9-15(20-22)14-7-5-6-8-16(14)25-4/h5-10,13H,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFBLWPAKJWVEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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